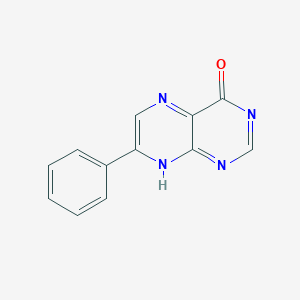

7-Phenyl-pteridin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Phenyl-pteridin-4-ol is a chemical compound with the CAS Number: 70504-15-3 . It has a molecular weight of 224.22 and its IUPAC name is 7-phenyl-4 (3H)-pteridinone .

Molecular Structure Analysis

The InChI code for 7-Phenyl-pteridin-4-ol is 1S/C12H8N4O/c17-12-10-11 (14-7-15-12)16-9 (6-13-10)8-4-2-1-3-5-8/h1-7H, (H,14,15,16,17) .Physical And Chemical Properties Analysis

7-Phenyl-pteridin-4-ol is a solid . Its molecular formula is C12H8N4O .Wissenschaftliche Forschungsanwendungen

1. In Silico Screening for Visceral Leishmaniasis Treatment

In a study by Kaur et al. (2010), novel compounds targeting pteridine reductase 1 (PTR1) in Leishmania parasites were identified using rational drug design. This research highlights the potential of derivatives of pteridines, like 7-Phenyl-pteridin-4-ol, in developing pharmacological tools against visceral leishmaniasis (Kaur et al., 2010).

2. Pteridines as Potential Cancer Biomarkers

A paper by Ma and Burton (2013) discusses the potential of pteridines, a class of compounds including 7-Phenyl-pteridin-4-ol, as urinary biomarkers for various cancers. This research underscores the significance of pteridines in noninvasive cancer screening techniques (Ma & Burton, 2013).

3. Role in Enzyme Inhibition for Diabetes Treatment

Rosivatz et al. (2006) explored the design of small-molecule inhibitors of PTEN, a regulator of insulin-dependent signaling. The study involved designing compounds that could potentially serve as drugs against type II diabetes, which could include derivatives of pteridines such as 7-Phenyl-pteridin-4-ol (Rosivatz et al., 2006).

4. Development of Viral Hepatitis Treatments

Research by Roethle et al. (2013) identified pteridinone-based Toll-like receptor 7 (TLR7) agonists, leading to the discovery of GS-9620. This study exemplifies the application of pteridine derivatives, including 7-Phenyl-pteridin-4-ol, in developing treatments for chronic hepatitis B (Roethle et al., 2013).

5. DNA Binding in Biological Chemistry

A study by Dalton et al. (2008) on the interactions of bis(bipyridyl) Ru(II) complexes of pteridinyl-phenanthroline ligands with DNA demonstrates the relevance of pteridine derivatives in biological chemistry. This research is indicative of the potential role of 7-Phenyl-pteridin-4-ol in DNA binding studies (Dalton et al., 2008).

6. Pteridinone Analogues as CDK4/6 Inhibitors in Cancer Therapy

Li et al. (2021) discussed the development of pteridin-7(8H)-one analogues as potent CDK4/6 inhibitors for cancer treatment. This suggests the potential of 7-Phenyl-pteridin-4-ol in creating effective cancer therapeutics (Li et al., 2021).

Eigenschaften

IUPAC Name |

7-phenyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-pteridin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)

![3,4-Dibromo[1,5]naphthyridine](/img/structure/B372513.png)